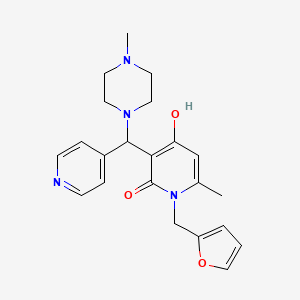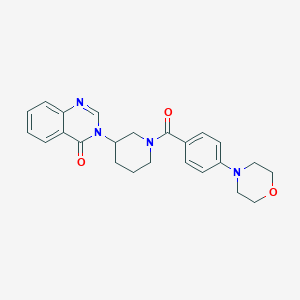
3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazoline derivative, which is a class of nitrogen-containing heterocyclic compounds known for their biological activity. Quinazoline derivatives have been extensively studied due to their pharmacological relevance and potential therapeutic applications.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multiple steps, starting from basic building blocks such as amino acids, nitrobenzensulfonyl chlorides, and bromoacetophenones. For instance, the solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives, which are structurally related to the compound , has been reported. These derivatives can undergo cyclization to form compounds with unique 3D architectures, such as spiroquinazolines . Another related synthesis involves the preparation of a bioactive heterocycle from 3-(piperidin-4-yl)benzo[d]isoxazole, which is then characterized using various spectroscopic techniques . Additionally, the synthesis of 7-morpholino-2-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one involves an intermediate step of condensation with morpholine, which is similar to the morpholine moiety present in the compound of interest .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be substituted with various functional groups. The structure is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction studies. For example, a novel bioactive heterocycle was characterized and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds, which contribute to the stability of the molecule . These techniques are crucial for determining the conformation and spatial arrangement of the atoms within the molecule.
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions due to their reactive sites. The synthesis process often involves reactions such as C-arylation, cyclization, and condensation. The reactivity of these compounds can be influenced by the presence of substituents on the quinazoline ring, which can affect the outcome of the reactions and the pharmacological properties of the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, including the compound , are influenced by their molecular structure. These properties can be determined through physico-chemical analysis and various spectroscopic techniques. For instance, the antimicrobial activity of new quinazolinone derivatives was assessed, and their structures were established using techniques like FT-IR, mass spectrometry, and NMR . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis and Insecticidal Efficacy : Novel bis quinazolinone derivatives, including those involving morpholine and piperidine, have been synthesized and studied for their insecticidal efficacy. The structural features of these compounds were assigned through spectral analysis (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).
- Antibacterial and Antifungal Properties : Certain quinazolinone derivatives have shown significant antibacterial and antifungal activities. For instance, derivatives with a thiazole ring exhibited good antibacterial activity against various strains (Selvakumar & Elango, 2017).
Antitubercular Activity
- Anti-tubercular Agents : The 2,4-diaminoquinazoline series has been evaluated as effective inhibitors of Mycobacterium tuberculosis growth, identifying key structural components for potency and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Anticancer Properties
- Synthesis and Anticancer Activities : Synthesis of quinazoline derivatives under various conditions has led to the identification of compounds with promising anticancer activities. These activities are attributed to specific structural modifications, such as the incorporation of morpholine and piperidine groups (Nowak et al., 2014).
Corrosion Inhibition
- Mitigation of Corrosion : Piperazine-substituted quinazolin-4(3H)-one derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic conditions. These studies include detailed examination of inhibition efficiency, adsorption behavior, and surface protection mechanisms (Chen et al., 2021).
Pharmaceutical Research
- Pharmacological Screening : Several quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. Modifications in the quinazoline structure have led to compounds showing potent activities in these areas (Dash et al., 2017).
Propriétés
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c29-23(18-7-9-19(10-8-18)26-12-14-31-15-13-26)27-11-3-4-20(16-27)28-17-25-22-6-2-1-5-21(22)24(28)30/h1-2,5-10,17,20H,3-4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTPWIIADJDAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-morpholinobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

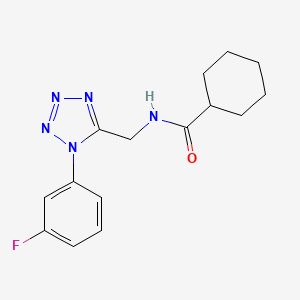
![2-Amino-6-isopropyl-4,5,6,7-tetrahydro-thieno-[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3013084.png)
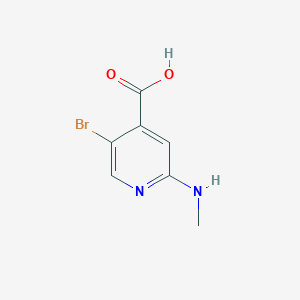
![3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B3013087.png)

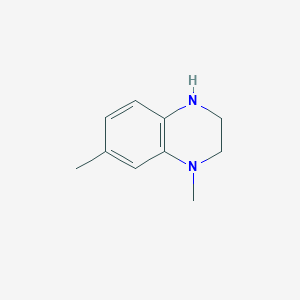
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)


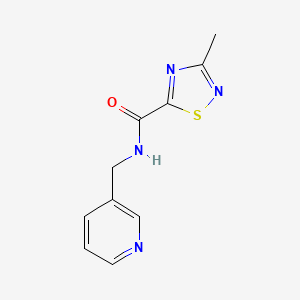

![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)
